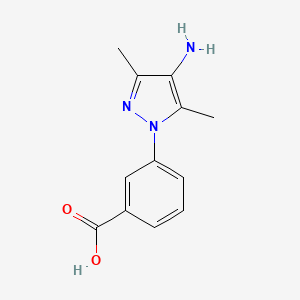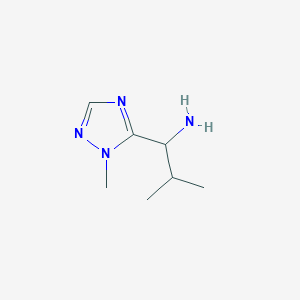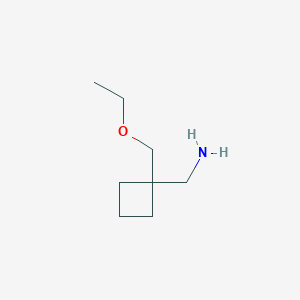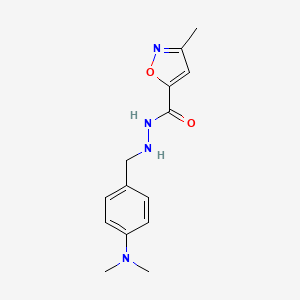
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine
Vue d'ensemble
Description
N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine, also known as 2-Chloro-methylamino-pyridine, is an organic compound that has a wide range of applications in scientific research. This compound has been found to be useful in the synthesis of various organic compounds, and it has also been used in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine is an important compound in scientific research. It has been used in the synthesis of various organic compounds such as β-lactams, amides, and esters. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of inorganic compounds. In addition, it has been used in the study of biochemical and physiological effects of drugs and other substances.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds by facilitating the formation of C-C and C-N bonds. It is also believed that the compound may act as an inhibitor of certain enzymes involved in biochemical and physiological processes.
Effets Biochimiques Et Physiologiques
N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine has been found to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances. It has also been found to have an anti-inflammatory effect, and it has been used in the study of the effects of drugs on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a highly stable compound, which makes it suitable for use in long-term experiments. However, it has some limitations. It is a highly reactive compound, and it can be toxic in high concentrations. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
N-(2-Chloro-pyridin-5-yl-methyl)-ethylenediamine has a wide range of potential applications in scientific research. Future research could focus on exploring its potential as a catalyst in the synthesis of other organic compounds, as well as its potential as an inhibitor of enzymes involved in biochemical and physiological processes. Additionally, further research could be conducted to explore the effects of this compound on the cardiovascular system and other physiological processes. Finally, further research could be conducted to explore the potential for using this compound in drug delivery systems.
Propriétés
IUPAC Name |
N'-[(6-chloropyridin-3-yl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c9-8-2-1-7(6-12-8)5-11-4-3-10/h1-2,6,11H,3-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSZSGAPTPXYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNCCN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893612 | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-pyridin-5-yl-methyl)-ethylenediamine | |
CAS RN |
101990-44-7 | |
| Record name | N1-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101990-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((6-Chloro-3-pyridinyl)methyl)-1,2-ethane-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101990447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(6-Chloro-3-pyridinyl)methyl]-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(6-chloro-3-pyridinyl)methyl]-1,2-ethane-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)




